N-[(2-Bromoethoxy)carbonyl]-L-tryptophan
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Overview
Description
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan. This compound is characterized by the presence of a bromoethoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule. The addition of this functional group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds via nucleophilic substitution, where the amino group of L-tryptophan attacks the carbonyl carbon of 2-bromoethyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amines or thiols in anhydrous solvents, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the bromoethoxy group converted to hydroxyl or alkyl groups.
Substitution: Substituted derivatives with the bromoethoxy group replaced by nucleophiles.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxycarbonyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan can be compared with other similar compounds, such as:
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific functional group and its interactions with biological molecules. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the presence of the tryptophan moiety.
List of Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61445-19-0 |
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Molecular Formula |
C14H15BrN2O4 |
Molecular Weight |
355.18 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15BrN2O4/c15-5-6-21-14(20)17-12(13(18)19)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
WAKPNICAYXEYAU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
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